6-(5-Bromofuran-2-yl)-2-cyclopropylpyrimidin-4-ol
Overview
Description
The compound “6-(5-Bromofuran-2-yl)-2-cyclopropylpyrimidin-4-ol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrimidine ring attached to a bromofuran at the 6-position and a cyclopropyl group at the 2-position. The presence of the bromine atom suggests that it could be used as a synthetic intermediate, as the bromine could be replaced via nucleophilic substitution reactions .Chemical Reactions Analysis
As a bromofuran derivative, this compound might undergo various chemical reactions. For instance, the bromine atom could be substituted with other groups, making it a potentially useful intermediate in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the bromine atom might make the compound relatively heavy and possibly more reactive .Scientific Research Applications
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Scientific Field: Organic Chemistry
- Application : This compound is similar to 6-(5-bromofuran-2-yl)pyrimidin-4-amine, which is used in organic synthesis .
- Method of Application : The compound is typically used in its solid form and stored at room temperature .
- Results : The specific outcomes of using this compound can vary greatly depending on the specific reactions it’s used in .
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Scientific Field: Crystallography and Density Functional Theory
- Application : A structurally similar compound was studied using single-crystal X-ray diffraction, Hirshfeld surface analysis, and conceptual density functional theory .
- Method of Application : The study involved an in-depth investigation into the solid-state crystal structure of the organic compound .
- Results : The study provided a detailed description of the structure and properties of the investigated compound .
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Scientific Field: Medicinal Chemistry
- Application : Furan-2-yl(phenyl)methanone derivatives, which are structurally related to the compound you mentioned, have been synthesized and screened for their in vitro protein tyrosine kinase inhibitory activity .
- Method of Application : The compounds were synthesized and their structures were established based on 1H-NMR, 13C-NMR and mass spectral data .
- Results : Several new derivatives exhibited promising activity, which, in some cases, was identical to, or even better than that of the standard .
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Scientific Field: Organic Synthesis
- Application : The compound “6-(5-bromofuran-2-yl)pyrimidin-4-amine” is used in organic synthesis .
- Method of Application : The compound is typically used in its solid form and stored at room temperature .
- Results : The specific outcomes of using this compound can vary greatly depending on the specific reactions it’s used in .
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Scientific Field: Chemical Synthesis
- Application : “(5-BROMOFURAN-2-YL)METHANAMINE HCL” is a compound that can be used in chemical synthesis .
- Method of Application : The compound is typically used in its solid form and stored at room temperature .
- Results : The specific outcomes of using this compound can vary greatly depending on the specific reactions it’s used in .
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Scientific Field: Medicinal Chemistry
- Application : “(5-bromofuran-2-yl)methanamine” is a compound that can be used in medicinal chemistry .
- Method of Application : The compound is typically used in its solid form and stored at room temperature .
- Results : The specific outcomes of using this compound can vary greatly depending on the specific reactions it’s used in .
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Scientific Field: Organic Synthesis
- Application : The compound “6-(5-bromofuran-2-yl)pyrimidin-4-amine” is used in organic synthesis .
- Method of Application : The compound is typically used in its solid form and stored at room temperature .
- Results : The specific outcomes of using this compound can vary greatly depending on the specific reactions it’s used in .
-
Scientific Field: Chemical Synthesis
- Application : “(5-BROMOFURAN-2-YL)METHANAMINE HCL” is a compound that can be used in chemical synthesis .
- Method of Application : The compound is typically used in its solid form and stored at room temperature .
- Results : The specific outcomes of using this compound can vary greatly depending on the specific reactions it’s used in .
-
Scientific Field: Medicinal Chemistry
- Application : “(5-bromofuran-2-yl)methanamine” is a compound that can be used in medicinal chemistry .
- Method of Application : The compound is typically used in its solid form and stored at room temperature .
- Results : The specific outcomes of using this compound can vary greatly depending on the specific reactions it’s used in .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(5-bromofuran-2-yl)-2-cyclopropyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-9-4-3-8(16-9)7-5-10(15)14-11(13-7)6-1-2-6/h3-6H,1-2H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCMLRYKTAAIAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=CC=C(O3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Bromofuran-2-yl)-2-cyclopropylpyrimidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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